molecular formula C26H34N2O4 B7739690 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID

4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID

Cat. No.: B7739690
M. Wt: 438.6 g/mol
InChI Key: VRCBFIOXFGNPDE-UHFFFAOYSA-N
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Description

4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID is a complex organic compound with a unique structure that includes phenyl, phenoxy, and butanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenylbutanoic acid with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-phenyl-4-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-11-13-21(14-12-20)32-17-23(29)28-27-22(15-16-24(30)31)19-9-7-6-8-10-19/h6-14H,15-18H2,1-5H3,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBFIOXFGNPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=C(CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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